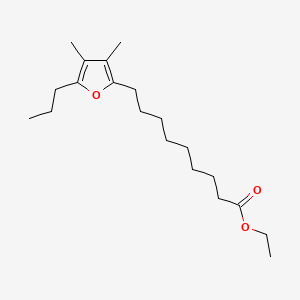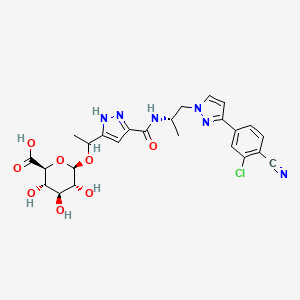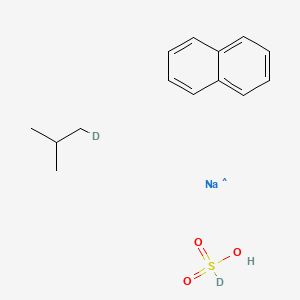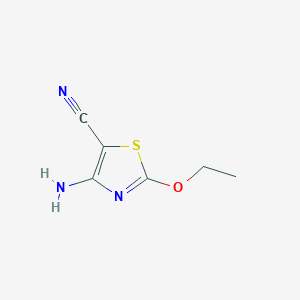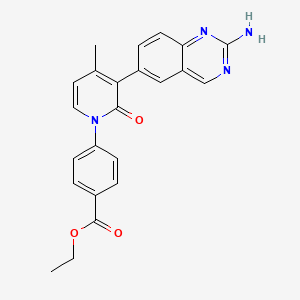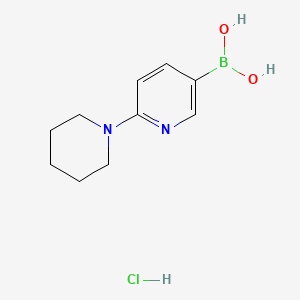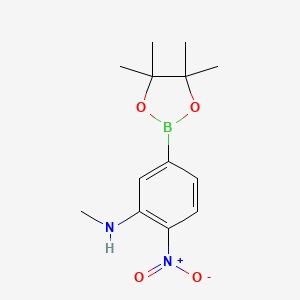
1-benzyl-4H-quinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4H-quinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a benzyl group attached to the nitrogen atom at the 1-position and an amine group at the 2-position.
Métodos De Preparación
The synthesis of 1-benzyl-4H-quinazolin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzylamine with benzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the desired quinazoline derivative . Another approach involves the use of molecular iodine as a catalyst for the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines . Industrial production methods often employ transition-metal catalysts and environmentally benign conditions to achieve high yields and atom economy .
Análisis De Reacciones Químicas
1-Benzyl-4H-quinazolin-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include molecular iodine, IBX, hydrogenation catalysts, and various electrophiles. The major products formed from these reactions are substituted quinazoline derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
1-Benzyl-4H-quinazolin-2-amine has been extensively studied for its scientific research applications in various fields:
Mecanismo De Acción
The mechanism of action of 1-benzyl-4H-quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects . For example, it can inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . Molecular docking studies have revealed its binding mode with the transcriptional regulator PqsR, highlighting its potential as an anti-biofilm agent .
Comparación Con Compuestos Similares
1-Benzyl-4H-quinazolin-2-amine can be compared with other similar quinazoline derivatives, such as:
2-Phenylquinazoline: Known for its anticancer and antimicrobial activities.
4-Oxo-2-methylquinazolin-3(4H)-yl isothioureas: Exhibits anti-HIV and antibacterial properties.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Shows potent activity against E. coli and P.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with unique molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H15N3 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
1-benzyl-4H-quinazolin-2-amine |
InChI |
InChI=1S/C15H15N3/c16-15-17-10-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |
Clave InChI |
VFDDBOMPXDOLQJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N(C(=N1)N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


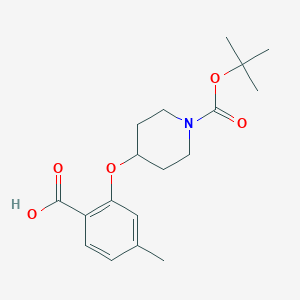
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

